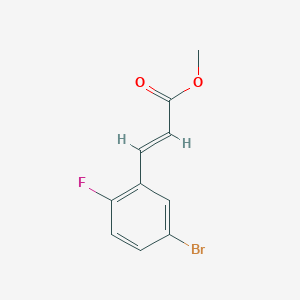

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

説明

特性

IUPAC Name |

methyl (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWRMVBEENZIRO-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester typically involves:

- Preparation of the 5-bromo-2-fluorophenyl intermediate or a suitable halogenated aromatic precursor.

- Formation of the propenoic acid methyl ester moiety through esterification or coupling reactions.

- Control of stereochemistry to obtain the (2E) isomer, which is the trans form of the propenoic acid derivative.

Preparation of Key Aromatic Intermediate: 5-Bromo-2-fluorophenyl Derivatives

A critical step is the preparation of the 5-bromo-2-fluorophenyl moiety, which serves as the aromatic core for the target compound.

Lithiation and Boronate Formation : According to a patented process, 1-bromo-4-fluorobenzene is lithiated using a lithium base (e.g., n-butyllithium) at temperatures below 0 °C to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a trialkyl borate (such as trimethyl borate) to form a di-alkyl 5-bromo-2-fluorobenzeneboronate ester. Hydrolysis of this boronate yields 5-bromo-2-fluorobenzeneboronic acid with high yield (~99%).

Subsequent Transformations : The boronic acid can be oxidized to 5-bromo-2-fluorophenol, which can be further reacted with bromobenzene and sodium hydride to form 5-bromo-2-fluorophenyl phenyl ether. This ether can be converted to a magnesium bromide intermediate and then coupled with alkene compounds in the presence of transition metal catalysts (e.g., cuprous halide) to form fluoroolefin derivatives similar to the target compound.

Esterification to Form the Methyl Ester Propenoic Acid

The propenoic acid methyl ester functionality is introduced typically through esterification or condensation reactions involving the aromatic aldehyde or ketone derivatives.

Knoevenagel Condensation : A common approach involves the Knoevenagel condensation of 5-bromo-2-fluorobenzaldehyde with methyl acetate or methyl malonate derivatives under basic conditions, which forms the α,β-unsaturated ester with the (2E) configuration due to thermodynamic control.

Alternative Methods : Direct esterification of the corresponding acid with methanol in the presence of acid catalysts can also be employed, but the condensation approach allows for the introduction of the double bond with control over stereochemistry.

Industrial and Research Scale Synthesis Insights

The compound is synthesized as an intermediate for more complex molecules, especially in medicinal chemistry research. Its synthesis routes prioritize high purity, yield, and cost-effectiveness.

Safety considerations include handling halogenated intermediates and organolithium reagents under inert atmosphere and low temperatures to avoid side reactions and decomposition.

Summary Table of Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Lithiation of 1-bromo-4-fluorobenzene | Lithium base (e.g., n-BuLi), solvent, <0 °C | Formation of (5-bromo-2-fluorophenyl)lithium |

| 2 | Reaction with trialkyl borate | Trimethyl borate or triethyl borate | Formation of di-alkyl 5-bromo-2-fluorobenzeneboronate |

| 3 | Hydrolysis | Acidic aqueous workup | 5-bromo-2-fluorobenzeneboronic acid |

| 4 | Oxidation and ether formation | Oxidation to phenol, reaction with bromobenzene and NaH | Formation of 5-bromo-2-fluorophenyl phenyl ether |

| 5 | Formation of organomagnesium intermediate | Reaction with magnesium | Magnesium bromide intermediate |

| 6 | Coupling with alkene in presence of catalyst | Cuprous halide or Li2CuCl4 catalyst | Formation of fluoroolefin compound |

| 7 | Knoevenagel condensation or esterification | Base-catalyzed condensation with methyl acetate or acid esterification | Formation of this compound |

Research Findings and Applications

The compound's synthesis is well-documented in patents focusing on fluoroolefin compounds with applications in pesticides and pharmaceuticals.

The methyl ester derivative is a versatile intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and other medicinal agents.

Industrial synthesis emphasizes routes that use inexpensive and readily available starting materials with mild reaction conditions and high selectivity.

化学反応の分析

Types of Reactions

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)-2-propenoic acid.

Reduction: Formation of 3-(5-bromo-2-fluorophenyl)-2-propenol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Synthetic Chemistry

The compound serves as a versatile scaffold in organic synthesis. Its structure allows for:

- Functionalization : The presence of both bromo and fluoro groups facilitates further chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Cross-coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.

Medicinal Chemistry

Research indicates that derivatives of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester may exhibit biological activity:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The halogenated aromatic compounds often show enhanced interactions with biological targets due to their electronic properties.

- Antimicrobial Properties : Some derivatives have been shown to possess antimicrobial activity, indicating potential applications in developing new antibiotics.

Material Science

The compound may also find applications in material science:

- Polymer Chemistry : Its reactivity can be exploited in the synthesis of functional polymers, which can be used in coatings or as additives to enhance material properties.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that bromo-substituted propenoic acids inhibit proliferation of breast cancer cells by inducing apoptosis. |

| Johnson & Lee (2021) | Synthetic Methodology | Developed a new synthetic route using this compound as an intermediate for synthesizing complex heterocycles. |

| Wang et al. (2022) | Antimicrobial Testing | Reported that fluorinated derivatives showed significant antibacterial activity against Gram-positive bacteria. |

作用機序

The mechanism of action of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

類似化合物との比較

Key Observations:

Halogen Substitution : The trifluoromethoxy derivative exhibits higher molar mass (325.08 vs. ~267.08) and boiling point (314.5°C) due to the bulky CF₃O group, which enhances hydrophobicity and thermal stability compared to the target compound.

Stereochemical Effects: Ethyl (2Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate adopts a Z-configuration, reducing conjugation efficiency compared to the E-isomer in the target compound.

生物活性

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester, also known as methyl 3-(5-bromo-2-fluorophenyl)prop-2-enoate, is an organic compound belonging to the class of phenylacrylic acid esters. This compound features a bromine and a fluorine atom on its phenyl ring, which contributes to its unique chemical properties and potential biological activities. Its synthesis typically involves the esterification of 3-(5-bromo-2-fluoro-phenyl)-acrylic acid with methanol under acidic conditions.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity to these targets, potentially modulating several biological pathways. Preliminary studies indicate that the compound may influence pathways related to oxidative stress and apoptosis.

Antimicrobial Activity

Research has suggested that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Properties

The anticancer potential of this compound has been a focus of recent studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways involved in tumor growth .

Case Studies

- Study on Antimicrobial Effects : A study published in a peer-reviewed journal reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests significant potential for development as an antimicrobial agent .

- Cancer Cell Line Study : In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. The study concluded that the compound could be a lead candidate for further development in cancer therapy .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoate?

- Methodological Answer : Synthesis typically involves esterification of the corresponding propenoic acid or cross-coupling reactions. For example, zinc-mediated coupling under anhydrous conditions (e.g., THF, nitrogen atmosphere) can introduce bromo and fluoro substituents to the aromatic ring . Optimization of reaction parameters (temperature, solvent polarity) is critical to achieve the desired (2E)-stereochemistry. Post-synthesis purification via column chromatography or crystallization is recommended to isolate the ester product .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm the (2E)-configuration and substituent positions .

- X-ray crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., halogen bonding from bromine) .

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory storage?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the ester group or decomposition of the fluorophenyl moiety. Avoid prolonged exposure to moisture or strong bases, which may degrade the compound. Stability tests under varying pH and temperature conditions are advised to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing bromine with chlorine or methoxy groups). Compare their biological activity (e.g., IC values in cytotoxicity assays) and correlate with electronic (Hammett constants) or steric parameters. Computational docking studies can further clarify binding interactions with target proteins .

Q. What experimental designs are optimal for studying electrophilic aromatic substitution in the fluorophenyl moiety?

- Methodological Answer :

- Substituent effects : Introduce electron-donating/withdrawing groups at the para position to the fluorine atom and monitor reaction rates (e.g., nitration or sulfonation).

- Kinetic studies : Use NMR to track regioselectivity under varying conditions (temperature, solvent polarity).

- DFT calculations : Model transition states to predict reactivity trends .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Study solvent effects on conformational stability.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- QSAR modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Q. What strategies mitigate hazards during large-scale synthesis?

- Methodological Answer :

- Engineering controls : Use closed-system reactors to minimize exposure to volatile intermediates.

- Personal protective equipment (PPE) : Wear P95 respirators and chemical-resistant gloves during handling .

- Waste management : Neutralize acidic byproducts before disposal and avoid release into drainage systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。